tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride
Overview
Description
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride is a chemical compound with the molecular formula C12H24N2O2·HCl. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity. The compound is characterized by a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with an aminomethyl group in the trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride typically involves the following steps:
Formation of the Carbamate: The starting material, trans-4-(aminomethyl)cyclohexanol, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate derivative.
Hydrochloride Formation: The resulting tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are employed.
Major Products
Substitution: Substituted derivatives of the original compound.
Hydrolysis: Trans-4-(aminomethyl)cyclohexanol and tert-butyl alcohol.
Oxidation and Reduction: Oxidized or reduced forms of the aminomethyl group.
Scientific Research Applications
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the aminomethyl group, allowing it to participate in substitution and addition reactions. The carbamate group can also undergo hydrolysis, releasing the active amine, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate
- tert-Butyl (2-aminocyclohexyl)methylcarbamate
- Benzyl (trans-4-aminocyclohexyl)carbamate
Uniqueness
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride is unique due to its trans configuration, which imparts distinct steric and electronic properties. This configuration can influence the compound’s reactivity and interaction with other molecules, making it valuable in specific synthetic and medicinal applications.
Properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUAQDJHBEGEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373206 | |
Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874823-37-7 | |
Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trans-4-(Boc-amino)-cyclohexanemethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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